REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]O.C(Br)(Br)(Br)[Br:15].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][Br:15]
|
Name
|
|
Quantity
|
1.1 g
|
Type
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reactant
|
Smiles
|
COC(CCCCCCCCO)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 4° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed repeatedly with Et2O (8×10 mL washes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Chromatography (SiO2, 5 cm×15 cm, hexanes) afforded the intermediate as a clear, colorless oil (1.02 g, 1.47 g theorectical, 69.5%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |